2-Bromo-6-fluoro-3-(trifluoromethyl)phenol
Overview
Description
“2-Bromo-6-fluoro-3-(trifluoromethyl)phenol” is a chemical compound with the CAS Number: 1804908-41-5 . It has a molecular weight of 259 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C7H3BrF4O/c8-5-3 (7 (10,11)12)1-2-4 (9)6 (5)13/h1-2,13H
. This code represents the molecular structure of the compound.
Physical and Chemical Properties Analysis
The compound is stored at a temperature between 2-8°C . The shipping temperature is room temperature .
Scientific Research Applications
Environmental concentrations and toxicology of 2,4,6-tribromophenol (TBP)
This compound, while different from the specific chemical requested, is a brominated phenol with environmental implications. It's used as an intermediate in the synthesis of brominated flame retardants and occurs as a degradation product of these substances. It's used as a pesticide and also occurs naturally in some aquatic organisms. Despite its ubiquitous presence in the environment, there's limited knowledge about its toxicokinetics and toxicodynamics. This compound's relevance is projected to continue, particularly in aquatic matrices, house dust, and foodstuff, posing an important exposure route for humans (Koch & Sures, 2018).
Synthesis and Chemical Applications
A Practical Synthesis of 2-Fluoro-4-bromobiphenyl
This key intermediate for the manufacture of flurbiprofen involves a cross-coupling reaction or diazotization of 2-fluoro-4-bromoaniline with sodium nitrite and an organic or inorganic acid. Despite some challenges in synthesis, the study highlights a practical pilot-scale method for the preparation of this compound from methyl nitrite and 2-fluoro-4-bromoaniline. The findings emphasize the chemical’s relevance in large-scale production and potential industrial applications (Qiu et al., 2009).
Fluorescence and Sensing Applications
Fluorescent chemosensors based on 4-methyl-2,6-diformylphenol (DFP)
Although not the exact chemical, this study on DFP, a fluorophoric platform, may offer insights into similar compounds like 2-Bromo-6-fluoro-3-(trifluoromethyl)phenol. DFP-based compounds have been used to detect various analytes, showcasing high selectivity and sensitivity. This study underscores the potential of similar fluorinated compounds in the development of sensitive and selective chemosensors (Roy, 2021).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to this process.
Mode of Action
It is known that similar compounds participate in suzuki–miyaura coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
It is known that similar compounds are involved in suzuki–miyaura coupling reactions , which are widely-applied transition metal catalyzed carbon–carbon bond forming reactions . This suggests that 2-Bromo-6-fluoro-3-(trifluoromethyl)phenol could potentially affect pathways related to carbon–carbon bond formation.
Result of Action
It is known that similar compounds participate in suzuki–miyaura coupling reactions , which result in the formation of new carbon–carbon bonds . This suggests that this compound could potentially have similar effects.
Action Environment
It is known that similar compounds are used in suzuki–miyaura coupling reactions , which are known for their mild and functional group tolerant reaction conditions . This suggests that the action of this compound could potentially be influenced by similar environmental conditions.
Properties
IUPAC Name |
2-bromo-6-fluoro-3-(trifluoromethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-5-3(7(10,11)12)1-2-4(9)6(5)13/h1-2,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHXGLRAYYDXTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Br)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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